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Introduction

Messenger RNA (mMRNA) technology has emerged as a transformative platform in medicine,
most notably demonstrated by the rapid development of COVID-19 vaccines.[1][2] This
technology's versatility, rapid production capabilities, and safety profile have positioned it at the
forefront of cancer immunotherapy research.[3][4] MRNA-based therapeutics offer a novel way
to program the patient's own cells to produce proteins that can stimulate a targeted anti-tumor
iImmune response.[2][5] This document provides detailed application notes and experimental
protocols for researchers, scientists, and drug development professionals exploring the use of
MRNA in oncology.

Application Notes

The core principle of mMRNA-based cancer immunotherapy is to deliver a specific mMRNA
sequence into a patient's cells. These cells then use the mRNA as a template to synthesize
proteins—such as tumor-specific antigens or immune-stimulating molecules—that activate the
immune system to recognize and eliminate cancer cells.[6][7] This approach avoids the risks of
genomic integration associated with DNA-based therapies, as mRNA is a transient molecule
that does not enter the cell nucleus.[4][8]

Key applications currently under investigation include:

 mMRNA Cancer Vaccines: These vaccines introduce mRNA encoding tumor-associated
antigens (TAAs) or tumor-specific neoantigens.[2][6]
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o Personalized Neoantigen Vaccines: This is a highly individualized approach. A patient's
tumor is biopsied and sequenced to identify unique mutations that give rise to neoantigens
—rproteins not present in normal cells.[1][7] An MRNA vaccine is then manufactured to
encode for multiple of these specific neoantigens.[1][9] This "made-to-order" vaccine
directs the immune system to attack only the cancer cells, minimizing off-target effects.[5]
[10] The manufacturing process for a personalized vaccine typically takes 1 to 2 months.

[1]

o "Off-the-Shelf" Antigen Vaccines: These vaccines target TAAs that are commonly
overexpressed in certain cancer types (e.g., prostate, melanoma, lung cancer) across
many patients.[1][6] This approach allows for a more standardized treatment that is readily
available.

 mMRNA-Engineered Adoptive Cell Therapy (ACT): This application involves modifying
immune cells, such as T cells, outside the body (ex vivo) to enhance their tumor-fighting
capabilities.

o Chimeric Antigen Receptor (CAR) T-Cell Therapy: T cells are extracted from a patient and
engineered to express CARs, which are synthetic receptors that recognize specific
antigens on tumor cells.[11] Traditionally, this is done using viral vectors, which
permanently integrate the CAR gene into the T-cell's DNA, posing risks of long-term side
effects.[12] Using mRNA to express the CAR is a safer, transient alternative.[12][13] The
CAR expression is temporary, which can reduce toxicity and allow for more controlled,
dose-dependent activity.[12] Methods like electroporation are commonly used to deliver
the CAR-encoding mRNA into the T cells.[11][14]

 In Situ Immunomodulation with mRNA: This strategy involves the direct, intratumoral
injection of MRNA encoding immunomodulatory proteins like cytokines.

o MRNA-Encoded Cytokines: Cytokines are proteins that play a critical role in regulating
immune responses.[15][16] However, systemic administration of recombinant cytokine
proteins can cause severe toxicity due to their short half-life and potent, widespread
effects.[15][17] Delivering mRNA encoding a cocktail of cytokines (e.g., IL-12, IFN-a, GM-
CSF) directly into the tumor microenvironment (TME) allows for localized protein
production.[15][18] This approach can transform an immunologically "cold" tumor (lacking
immune cells) into a "hot" one by promoting the infiltration and activation of T cells,
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thereby making the tumor more susceptible to immune attack and other immunotherapies
like checkpoint inhibitors.[15]

Logical Framework of mRNA Applications in Cancer
Immunotherapy

The following diagram illustrates the primary strategies for using mRNA to generate an anti-
tumor immune response.
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Caption: Overview of mMRNA therapeutic strategies and their immunological outcomes.

Data Presentation: Summary of Clinical Trial Data

Numerous clinical trials are underway to evaluate the efficacy of mMRNA-based cancer
therapies.[19][20] Globally, there are over 60 mMRNA cancer vaccines in clinical trials, with
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several in advanced stages.[19]
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Therapeutic
Agent

Cancer Type

Phase

Key Findings Citations

MRNA-4157
(V940) +
Pembrolizumab

High-Risk
Resected

Melanoma

[/l

Combined
treatment
reduced the risk
of recurrence or
death by 49%
and the risk of
distant [7]
metastasis or
death by 65%
compared to
pembrolizumab
alone after 3

years.

Personalized
MRNA Vaccine
(autogene

cevumeran)

Pancreatic
Ductal
Adenocarcinoma
(PDAC)

Vaccine-induced

T-cell responses

were observed in

50% of patients;
responders had

a significantly [7]
longer median
recurrence-free
survival

compared to

non-responders.

MRNA-4359

Advanced Solid
Tumors (e.g.,
Lung,

Melanoma)

Treatment was [21]
well-tolerated. 8

out of 16

evaluable

patients

demonstrated

stable disease

(tumor size did

not grow and no
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new tumors

appeared).

Combination

therapy was

generally well-
SAR441000 tolerated and
(mRNA cytokine Advanced Solid | showed anti- (16]
cocktail) + Tumors tumor activity,
Cemiplimab with some

patients

achieving partial

responses.

Experimental Protocols
Protocol 1: Personalized mRNA Vaccine Workflow

This protocol outlines the major steps from patient sample acquisition to the administration of a
personalized cancer vaccine.
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Caption: Workflow for personalized mRNA cancer vaccine development.

Methodology:

o Sample Collection: Obtain a tumor biopsy and a matched normal tissue or blood sample
from the patient.

e Sequencing: Perform whole-exome and transcriptome sequencing on both tumor and normal
samples to identify tumor-specific mutations.

e Neoantigen Prediction: Use bioinformatics algorithms to analyze the mutation data and
predict which mutations will result in neoantigens that can bind effectively to the patient's
Major Histocompatibility Complex (MHC) molecules and are likely to be immunogenic.[1]

o MRNA Construct Design & Synthesis:

© 2025 BenchChem. All rights reserved. 7117 Tech Support


https://www.benchchem.com/product/b166370?utm_src=pdf-body-img
https://www.cancer.gov/news-events/cancer-currents-blog/2022/mrna-vaccines-to-treat-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Design a DNA template that includes a T7 promoter, 5' UTR, the coding sequences for
selected neoantigens (often linked together), a 3' UTR, and a poly(A) tail.

o Perform in vitro transcription (IVT) using T7 RNA polymerase, ribonucleoside
triphosphates (NTPs), and the DNA template. Modified nucleosides (e.g., pseudouridine)
can be incorporated to reduce innate immunogenicity and increase mRNA stability.[8]

o Purify the resulting mRNA using methods like oligo-dT affinity chromatography or silica-
based columns.

e Lipid Nanoparticle (LNP) Formulation:

o LNPs are typically composed of an ionizable lipid, a phospholipid, cholesterol, and a
PEGylated lipid.[22][23]

o Prepare an aqueous phase containing the purified mRNA in a low pH buffer (e.qg., citrate
buffer, pH 3-4).

o Prepare an ethanol phase with the lipids dissolved at a specific molar ratio.

o Use a microfluidic mixing device to rapidly mix the aqueous and ethanol phases. The low
pH causes the ionizable lipid to become positively charged, facilitating complexation with
the negatively charged mRNA backbone, leading to the self-assembly of LNPs.[22]

o Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to raise the pH,
neutralizing the surface charge and creating a stable particle.

e Quality Control: Perform tests for particle size, zeta potential, mMRNA encapsulation
efficiency, purity, and sterility before release.

» Administration: The final vaccine product is typically administered to the patient via
intramuscular or intradermal injection.[3]

Protocol 2: mRNA Electroporation of Human T-Cells for
CAR Expression
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This protocol provides a general method for transiently expressing a CAR in primary human T-

cells using mRNA electroporation.[11][24]
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Caption: Experimental workflow for generating transient mRNA CAR T-cells.

Methodology:

o T-Cell Isolation and Expansion:

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or patient's

blood using a density gradient medium (e.g., Ficoll-Paque).

o Activate and expand T-cells by culturing them with anti-CD3/CD28 beads and interleukin-2

(IL-2) for several days.
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e Preparation for Electroporation:
o Harvest the expanded T-cells and wash them with PBS.

o Resuspend the cell pellet in an electroporation buffer (e.g., Opti-MEM®) at a high
concentration (e.g., 1x107 cells/mL).[24][25]

o Electroporation:
o Place a 4 mm electroporation cuvette on ice.
o Add the cell suspension to the cuvette.

o Add the CAR-encoding mRNA to the cell suspension (typically 5-10 ug per 1x10° cells)
and mix gently.[25]

o Incubate on ice for 5 minutes.[25]

o Deliver an electrical pulse using an electroporator. A square-wave pulse (e.g., 500 V, 5 ms)
is often effective, but parameters must be optimized for the specific cell type and
instrument.[24]

o Post-Electroporation Culture:

o Immediately after the pulse, transfer the cells from the cuvette into pre-warmed culture
medium containing IL-2 to allow for recovery.

e Analysis of CAR Expression:

o After 12-24 hours, stain the cells with a fluorophore-conjugated antibody or protein that
specifically binds to the extracellular domain of the expressed CAR.

o Analyze the cells by flow cytometry to determine the percentage of CAR-positive T-cells
(transfection efficiency).

e Functional Assays:
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o Co-culture the mRNA-CAR T-cells with target tumor cells (expressing the antigen
recognized by the CAR) and control cells (antigen-negative).

o Measure T-cell activation (e.g., IFN-y release via ELISA or ELISpot) and target cell lysis
(e.g., using a chromium-51 release assay or a real-time imaging-based cytotoxicity assay).
[26]

Protocol 3: Monitoring Antigen-Specific T-Cell
Responses

Quantifying the T-cell response is crucial for evaluating the efficacy of any cancer
immunotherapy.[27][28]
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ptake

2. Antigen Presenting Cell (APC)
(e.g., Dendritic Cell)

4

3. mRNA Translation
-> Neoantigen Protein

4. Proteasomal Degradation 6. Presentation on MHC-II

CR Recognition

CD4+ T-Cell
(Helper)

TCR Recognition /@s Help

CD8+ T-Cell
(Cytotoxic)

5. Presentation on MHC-I

Tumor Cell Killing

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 11/17 Tech Support


https://www.criver.com/eureka/ask-scientist-antigen-specific-t-cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC6369252/
https://journals.asm.org/doi/10.1128/cdli.7.3.327-332.2000
https://www.benchchem.com/product/b166370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: T-cell activation pathway following mRNA vaccine uptake by an APC.

Common Methodologies:

© 2025 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Primary .
o Disadvantag o
Assay Principle Measureme Advantages Citations
es
nt
Captures
cytokines
e.g., IFN-
(e ) _ Provides
secreted by Frequency of  Highly o
o _ o limited
ELISpot individual T- antigen- sensitive (can )
B information
(Enzyme- cells upon specific, detect <10
) ] ) ) on cell [28][29]
Linked antigen cytokine- reactive cells
. . . . phenotype.
Immunospot) stimulation. producing per million). ) )
o Requires live
Each spot cells. Quantitative.
cells.
represents a
single
reactive cell.
T-cells are
stimulated
) Frequency
with the
) ) and
antigen in the
phenotype
presence of a
) (e.g., CD4+,
protein
CD8+, Less
transport N
. memory ) sensitive than
inhibitor, Provides
Intracellular ) status) of ) ELISpot.
] trapping ) phenotypic )
Cytokine ) cytokine- ] ) Requires cell
o cytokines ) information. o
Staining o producing ) fixation, [29][30]
inside the Multi- )
(ICS) by Flow cells. Can precluding
cell. Cells are parameter
Cytometry ] measure ) downstream
then fixed, ) analysis. )
N multiple functional
permeabilize ) )
cytokines analysis.
d, and i
) simultaneousl
stained for
y
surface )
(polyfunction
markers and )
) ality).
intracellular
cytokines.
© 2025 BenchChem. All rights reserved. 13 /17 Tech Support


https://journals.asm.org/doi/10.1128/cdli.7.3.327-332.2000
https://pmc.ncbi.nlm.nih.gov/articles/PMC10140422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10140422/
https://www.mdpi.com/2076-393X/13/4/420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Fluorophore-

labeled MHC
molecules, )
Directly
pre-loaded » )
] Frequency quantifies T- Requires
with the
-~ and cells by TCR knowledge of
MHC- specific O -
] ) phenotype of  specificity, the specific
Multimer peptide ) .
] T-cells that independent MHC-peptide
(Tetramer/De  antigen, are ) ] ] [26][28]
can bind a of function. epitope. May
xtramer) used to N ] ]
o ) ) specific Allows for not identify all
Staining directly stain _ ) _ _
) ) antigen-MHC  sorting of live  functional T-
and identify _
) complex. antigen- cells.
T-cells with a »
specific cells.
cognate T-
cell receptor
(TCR).
Effector T-
cells are co-
cultured with
target tumor
Can be
cells labeled
] ) cumbersome,
with a Directly ]
. ) ) may involve
Cytotoxicity radioactive or  Percentage measures the
B hazardous
Assay (e.g., fluorescent of specific key effector ]
) ) materials (Cr-  [26][28]
Cr-51 marker. The lysis of target  function of )
_ 51). Indirect
Release) release of the  cells. cytotoxic T-
_ measurement
marker into cells.
of T-cell
the o
activity.
supernatant
upon cell
lysis is
measured.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

14 /17

Tech Support


https://www.criver.com/eureka/ask-scientist-antigen-specific-t-cells
https://journals.asm.org/doi/10.1128/cdli.7.3.327-332.2000
https://www.criver.com/eureka/ask-scientist-antigen-specific-t-cells
https://journals.asm.org/doi/10.1128/cdli.7.3.327-332.2000
https://www.benchchem.com/product/b166370?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. How mRNA Vaccines Might Help Treat Cancer - NCI [cancer.goV]

2. mRNA vaccine in cancer therapy: Current advance and future outlook - PMC
[pmc.ncbi.nlm.nih.gov]

. Application of mMRNA Technology in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
. MRNA-Based Therapeutics in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

. MRNA Vaccines | American Cancer Society [cancer.org]

. Applications of mMRNA Delivery in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
. rcpath.org [rcpath.org]

. pubs.aip.org [pubs.aip.org]

© o0 N o o b~ W

. Personalised mRNA Cancer Vaccines [cancertrials.co.uk]
10. researchgate.net [researchgate.net]

11. Engineering MRNA CAR-T Cells for Cancer Immunotherapy - PubMed
[pubmed.ncbi.nim.nih.gov]

12. Research in mRNA chimeric antigen receptor T cell therapy | Penn Medicine
[pennmedicine.org]

13. trilinkbiotech.com [trilinkbiotech.com]

14. Preclinical efficacy of multi-targeting mRNA-based CAR T cell therapy in resection
models of glioblastoma - PubMed [pubmed.ncbi.nim.nih.gov]

15. Frontiers | Local administration of mMRNA encoding cytokine cocktail confers potent anti-
tumor immunity [frontiersin.org]

16. aacrjournals.org [aacrjournals.org]
17. news-medical.net [news-medical.net]

18. Local delivery of mRNA-encoding cytokines promotes antitumor immunity and tumor
eradication across multiple preclinical tumor models [en-cancer.fr]

19. trial.medpath.com [trial. medpath.com]

20. Current Progress and Future Perspectives of RNA-Based Cancer Vaccines: A 2025
Update - PMC [pmc.nchbi.nlm.nih.gov]

21. Experimental mMRNA cancer vaccine shows potential for advanced stage cancer patients
| King's College London [kcl.ac.uk]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.cancer.gov/news-events/cancer-currents-blog/2022/mrna-vaccines-to-treat-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10447885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10447885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9415393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964383/
https://www.cancer.org/cancer/managing-cancer/treatment-types/immunotherapy/cancer-vaccines/mrna-vaccines.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11928443/
https://www.rcpath.org/resource-report/an-update-on-mrna-cancer-vaccines.html
https://pubs.aip.org/aip/apr/article/12/3/031328/3361939/Lipid-nanoparticle-assisted-mRNA-therapy-for
https://cancertrials.co.uk/en/home/treatments/personalised-mrna-cancer-vaccines.html
https://www.researchgate.net/figure/The-process-of-developing-personalized-mRNA-vaccines-The-Figure-is-designed-using_fig2_389809935
https://pubmed.ncbi.nlm.nih.gov/40877511/
https://pubmed.ncbi.nlm.nih.gov/40877511/
https://www.pennmedicine.org/physicians-hub/physician-article/research-in-mrna-chimeric-antigen-receptor-t-cell-therapy-at-penn
https://www.pennmedicine.org/physicians-hub/physician-article/research-in-mrna-chimeric-antigen-receptor-t-cell-therapy-at-penn
https://www.trilinkbiotech.com/blog/advances-in-cancer-car-t-cell-immunotherapy-using-ivt-mrna/
https://pubmed.ncbi.nlm.nih.gov/40896578/
https://pubmed.ncbi.nlm.nih.gov/40896578/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1455019/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1455019/full
https://aacrjournals.org/clincancerres/article/31/12/2358/762781/A-Phase-I-First-in-Human-Dose-Escalation-Expansion
https://www.news-medical.net/whitepaper/20241216/Transforming-cancer-care-with-next-generation-cytokines.aspx
https://en-www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-499/local-delivery-of-mrna-encoding-cytokines-promotes-antitumor-immunity-and-tumor-eradication-across-multiple-preclinical-tumor-models
https://en-www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-499/local-delivery-of-mrna-encoding-cytokines-promotes-antitumor-immunity-and-tumor-eradication-across-multiple-preclinical-tumor-models
https://trial.medpath.com/news/0170f6f9c1198ba1/global-mrna-cancer-vaccine-clinical-trial-fda-approval-globenewswire
https://pmc.ncbi.nlm.nih.gov/articles/PMC12153701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12153701/
https://www.kcl.ac.uk/news/mrna-cancer-vaccine-potential-advanced-stage-cancer-patients-in-phase-1-trial
https://www.kcl.ac.uk/news/mrna-cancer-vaccine-potential-advanced-stage-cancer-patients-in-phase-1-trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 22. Lipid Nanoparticle Assisted mMRNA Delivery for Potent Cancer Immunotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

o 23. Advances in mRNA LNP-Based Cancer Vaccines: Mechanisms, Formulation Aspects,
Challenges, and Future Directions [mdpi.com]

o 24. Electroporation of mMRNA as Universal Technology Platform to Transfect a Variety of
Primary Cells with Antigens and Functional Proteins | Springer Nature Experiments
[experiments.springernature.com|

e 25. Protocols for mRNA electroporation [protocols.io]
e 26. criver.com [criver.com]

e 27. Quantifying Antigen-Specific T Cell Responses When Using Antigen-Agnostic
Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

e 28. journals.asm.org [journals.asm.org]

e 29. Antigen-specificity measurements are the key to understanding T cell responses - PMC
[pmc.ncbi.nlm.nih.gov]

e 30. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Application Notes & Protocols: mRNA in Cancer
Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166370#applications-of-mrna-in-cancer-
immunotherapy-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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